N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Overview
Description
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: is a synthetic organic compound that belongs to the class of sulfonyl glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methylbenzenesulfonyl chloride.
Reaction: The 4-fluoroaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Could be used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action for N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
Comparison with Similar Compounds
N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine: can be compared with other sulfonyl glycine derivatives:
- N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of This compound lies in the presence of the fluorine atom, which can influence its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-11-2-8-14(9-3-11)22(20,21)17(10-15(18)19)13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDBRPPICAPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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